molecular formula C18H16N2O5S B2736814 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034519-76-9

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2736814
CAS No.: 2034519-76-9
M. Wt: 372.4
InChI Key: RCLXOWSPNJENFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H16N2O5S and its molecular weight is 372.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid (FSM) and related sulfonamides have been investigated for their potential as inhibitors for mild steel corrosion in acidic solutions. Their inhibitory action was confirmed to be of mixed type, adhering to the metal surface to form a protective layer, which was validated through weight loss studies, potentiodynamic polarization measurements, and spectroscopic analysis. This application is particularly relevant in industrial settings where corrosion can lead to significant material degradation and economic loss (Hari Kumar Sappani & S. Karthikeyan, 2014).

Antimicrobial and Antiproliferative Activity

A series of sulfonamide isoxazolo[5,4-b]pyridines were synthesized and tested for their antibacterial and antiproliferative activities. Certain compounds within this series showed activity against Pseudomonas aeruginosa and Escherichia coli , and inhibited the proliferation of the breast carcinoma cell line MCF7, indicating their potential as antimicrobial agents and in cancer research (K. Poręba et al., 2015).

Organic Synthesis and Drug Design

Research into the synthesis of sulfonylated furans or imidazo[1,2-a]pyridine derivatives highlights the versatility of sulfonamides in organic chemistry. These compounds were prepared via a metal-free three-component, domino reaction, showcasing a new strategy for generating complex molecules that could have wide-ranging applications in drug development and material science (Zhiming Cui et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups were synthesized and evaluated as inhibitors of carbonic anhydrase (CA) and cholinesterase (ChE). These compounds exhibited significant inhibitory activity against human carbonic anhydrase I and II, as well as acetylcholinesterase and butyrylcholinesterase, suggesting their potential as therapeutic agents in treating conditions like glaucoma, epilepsy, and Alzheimer's disease (N. Stellenboom & A. Baykan, 2019).

Advanced Materials and Molecular Engineering

The unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates were explored. These effects were used to modulate the electronic structure of the complexes, which could have implications for the development of advanced materials and sensors (C. Edder et al., 2000).

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c21-26(22,15-3-4-17-18(9-15)25-7-6-24-17)20-11-13-8-14(12-19-10-13)16-2-1-5-23-16/h1-5,8-10,12,20H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLXOWSPNJENFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.